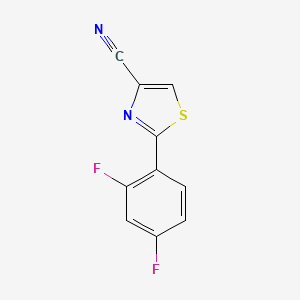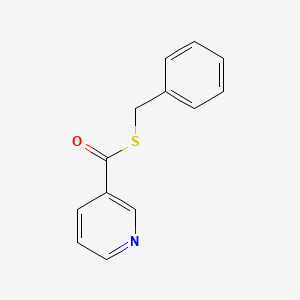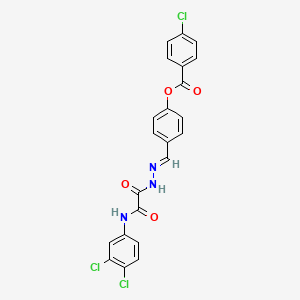![molecular formula C25H17ClN4O B11951847 3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is a complex organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a quinoline moiety, and various substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The final step involves coupling the quinoline derivative with the quinazolinone core using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalyst Selection: Using efficient catalysts to speed up the reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline or quinazolinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.
Uniqueness
“3-((2-CL-7-METHYL-QUINOLIN-3-YLMETHYLENE)-AMINO)-2-PHENYL-3H-QUINAZOLIN-4-ONE” is unique due to its specific combination of quinazolinone and quinoline structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C25H17ClN4O |
|---|---|
Poids moléculaire |
424.9 g/mol |
Nom IUPAC |
3-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17ClN4O/c1-16-11-12-18-14-19(23(26)28-22(18)13-16)15-27-30-24(17-7-3-2-4-8-17)29-21-10-6-5-9-20(21)25(30)31/h2-15H,1H3/b27-15+ |
Clé InChI |
UHAFQOREZGUKOB-JFLMPSFJSA-N |
SMILES isomérique |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



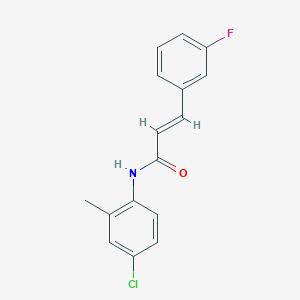
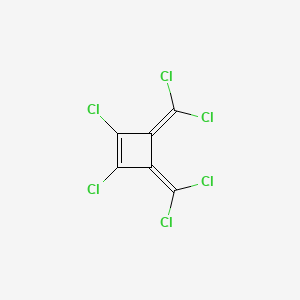


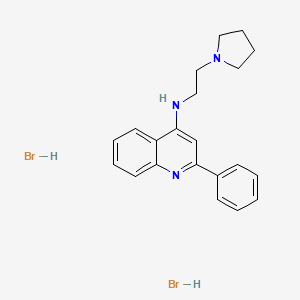

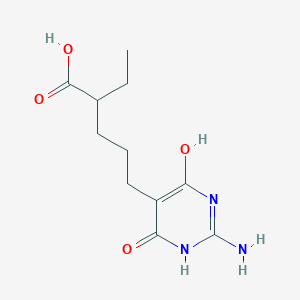

![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
